![molecular formula C8H10O2 B1252851 Bicyclo[2.2.2]octane-2,5-dione CAS No. 57346-05-1](/img/structure/B1252851.png)
Bicyclo[2.2.2]octane-2,5-dione
Overview
Description
Bicyclo[222]octane-2,5-dione is an organic compound with the molecular formula C8H10O2 It is a bicyclic diketone, characterized by a rigid and strain-free bicyclo[222]octane framework
Mechanism of Action
Target of Action
Bicyclo[2.2.2]octane-2,5-dione is a complex organic compound that has been found to interact with several targets. It has been suggested that this compound may have a structural similarity to 11b-HSD1 inhibitors . The 11b-HSD1 enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .
Mode of Action
The exact mode of action of Bicyclo[22It is known that the compound can undergo various transformations, including reduction . In the case of 11b-HSD1 inhibition, it is likely that the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of glucocorticoids .
Biochemical Pathways
This compound may affect several biochemical pathways due to its potential role as an 11b-HSD1 inhibitor . By inhibiting 11b-HSD1, it could potentially disrupt glucocorticoid metabolism, leading to changes in inflammatory responses, immune function, and various metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Its potential as an 11b-hsd1 inhibitor suggests that it might be absorbed and distributed throughout the body to sites where 11b-hsd1 is active . Its metabolism and excretion would likely depend on the specifics of its chemical structure and the metabolic pathways present in the organism.
Result of Action
The result of this compound’s action would likely be a decrease in the activity of 11b-HSD1, leading to a decrease in the levels of active glucocorticoids . This could potentially lead to changes in inflammation, immune response, and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific characteristics of the organism’s biochemistry could all potentially impact the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-2,5-dione can be synthesized via a Diels-Alder reaction between 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile, followed by a one-step desilylation/hydrolysis . Another method involves the use of a stereoselective Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane skeleton efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Diels-Alder reaction is particularly suitable for large-scale synthesis due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2,5-dione undergoes various chemical reactions, including:
Substitution: Facile methylation to produce tetramethyl derivatives.
Ring-Closing Metathesis: Used to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit.
Common Reagents and Conditions
Reduction: Genetically engineered yeast strains overexpressing carbonyl reductases.
Substitution: Methylation reagents such as methyl iodide in the presence of a base.
Ring-Closing Metathesis: Catalysts such as Grubbs’ catalyst.
Major Products Formed
Hydroxyketones: Formed from bioreduction.
Tetramethyl Derivatives: Formed from methylation.
Propellane Derivatives: Formed from ring-closing metathesis.
Scientific Research Applications
Bicyclo[2.2.2]octane-2,5-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octene: A structurally similar compound used in the synthesis of bioactive molecules.
Bicyclo[3.3.1]nonan-9-one: Another bicyclic compound with different ring sizes and properties.
Bicyclo[2.2.1]hepta-2,5-diene: A related compound with a different bicyclic framework.
Uniqueness
Bicyclo[222]octane-2,5-dione is unique due to its rigid and strain-free structure, which makes it an ideal scaffold for the development of biologically active molecules
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544063 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-05-1 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1252768.png)
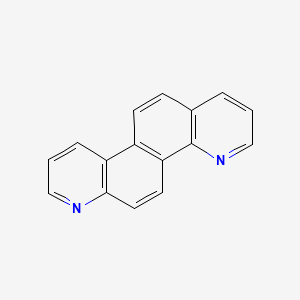
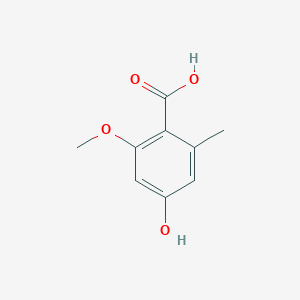

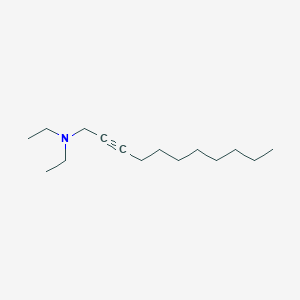

![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)
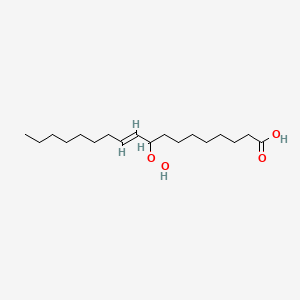
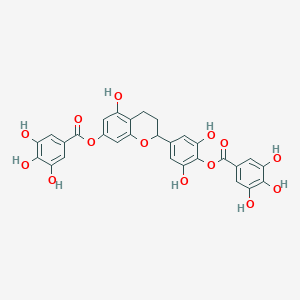

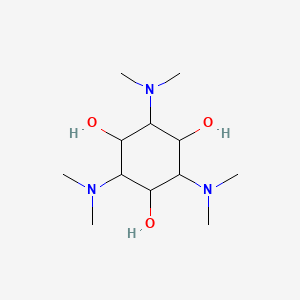
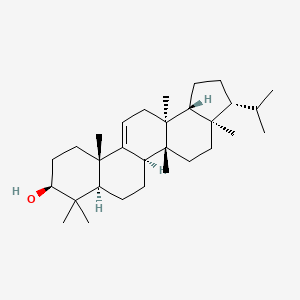
![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
